7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-[(4-fluorophenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5S/c1-18-11-10(16-17-18)12(15-7-14-11)19-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZQGQMWAOEGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)F)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrimidine Precursors
The triazolopyrimidine core is typically constructed via cyclocondensation reactions. A common approach involves reacting 4,6-diaminopyrimidine-2-thiol with nitrous acid to form a diazonium intermediate, which undergoes cyclization upon heating. For example, heating 4,6-diamino-2-mercaptopyrimidine with sodium nitrite in acetic acid yields 3H-triazolo[4,5-d]pyrimidine-7-thiol, which serves as a key intermediate.
Functionalization via Electrophilic Substitution
Introducing the methyl group at position 3 often involves alkylation reactions. Treating the triazolopyrimidine core with methyl iodide in the presence of a base like potassium carbonate in dimethylformamide (DMF) selectively substitutes the N3 position. This step typically achieves yields of 70–85%, with purity confirmed via $$ ^1H $$-NMR (δ = 3.10 ppm for CH$$ _3 $$).
Thioether Functionalization at Position 7
Nucleophilic Aromatic Substitution
The (4-fluorobenzyl)thio group is introduced via nucleophilic displacement of a leaving group (e.g., chloro or bromo) at position 7. A representative protocol involves:
- Chlorination : Treating 3-methyl-3H-triazolo[4,5-d]pyrimidine with phosphorus oxychloride (POCl$$ _3 $$) at 110°C for 6 hours to yield 7-chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine.
- Thiolation : Reacting the chlorinated intermediate with 4-fluorobenzylthiol in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 60°C for 12 hours. The reaction proceeds via an S$$ _N$$Ar mechanism, with TEA neutralizing HCl byproducts.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF | 78% → 89% |
| Temperature | 60°C | 65% → 89% |
| Base | Triethylamine | 72% → 89% |
Alternative Routes via Thiol-Disulfide Exchange
Recent patents disclose a one-pot method using 7-mercapto-3-methyltriazolopyrimidine and 4-fluorobenzyl bromide in the presence of a radical initiator (e.g., AIBN). This approach avoids chlorination steps but requires stringent oxygen-free conditions to prevent disulfide formation.
Characterization and Analytical Validation
Spectroscopic Confirmation
- $$ ^1H $$-NMR : The 4-fluorobenzyl group exhibits characteristic doublets at δ = 7.25–7.45 ppm (aromatic H) and a singlet at δ = 4.35 ppm (SCH$$ _2 $$). The methyl group at N3 appears as a singlet at δ = 3.08 ppm.
- IR Spectroscopy : Stretching vibrations at 1695 cm$$ ^{-1} $$ (C=O from byproducts) and 1240 cm$$ ^{-1} $$ (C-F) confirm functional group integrity.
- Mass Spectrometry : ESI-MS ([M+H]$$ ^+ $$) at m/z 318.1 aligns with the molecular formula C$$ _{13} $$H$$ _{10} $$FN$$ _5 $$S.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals a retention time of 6.8 minutes with ≥98% purity. Residual solvents (e.g., THF) are monitored via GC-MS, adhering to ICH guidelines.
Comparative Analysis of Synthetic Routes
Route 1 (Chlorination-Thiolation):
- Advantages : High regioselectivity, scalable to kilogram quantities.
- Limitations : Requires hazardous POCl$$ _3 $$, generates acidic waste.
Route 2 (Direct Thiolation):
- Advantages : Avoids chlorination, fewer steps.
- Limitations : Lower yields (65–70%) due to competing oxidation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of triazolopyrimidines is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Pharmacokinetic and Toxicity Profiles
- Solubility : Morpholinyl (e.g., 686301-42-8 ) and piperazinyl substituents significantly improve water solubility compared to benzyl or fluorobenzyl groups . The target compound’s methyl group may balance lipophilicity for blood-brain barrier penetration.
- Toxicity : 3-Methyl-substituted triazolopyrimidines are reported as low-toxicity agents, whereas benzyl groups (e.g., VAS2870) may undergo oxidative metabolism, increasing hepatotoxicity risk .
Biological Activity
7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H22FN7OS
- Molecular Weight : 463.5 g/mol
- CAS Number : 863453-12-7
Synthesis
The synthesis of this compound typically involves multi-step reactions, often starting from readily available triazole and pyrimidine derivatives. The synthetic pathway may include:
- Formation of the triazole ring via azide-alkyne cycloaddition.
- Introduction of the fluorobenzylthio group through nucleophilic substitution.
Antiplatelet Activity
Recent studies have reported that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiplatelet activity. For example, compounds structurally related to ticagrelor have shown potent inhibition of platelet aggregation. The antiplatelet activity is often evaluated using in vitro assays measuring the inhibition of adenosine diphosphate (ADP)-induced aggregation.
| Compound | Antiplatelet Activity (Fold Inhibition) | MIC (against MRSA) |
|---|---|---|
| Ticagrelor | Reference compound | N/A |
| 7a | 10-fold | >100 µM |
| 7b | 8-fold | >100 µM |
Antibacterial Activity
The antibacterial properties of this compound have been investigated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate varying levels of efficacy.
| Compound | MIC (µM) | Activity |
|---|---|---|
| 7a | >100 | No significant activity |
| 7b | 50 | Moderate activity against MRSA |
Inhibition of LSD1
The compound has also been evaluated for its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Preliminary results suggest that certain derivatives can modulate cancer cell growth and migration at low concentrations.
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications at specific positions on the triazole and pyrimidine rings can significantly influence biological activity. For instance:
- Substituents at the 7-position of the triazole ring enhance antiplatelet activity.
- The presence of electron-withdrawing groups like fluorine increases potency against bacterial strains.
Case Studies
- Antiplatelet Activity Evaluation : A study involving a series of triazolo[4,5-d]pyrimidine derivatives demonstrated that structural modifications could maintain or enhance antiplatelet effects while minimizing antibacterial activity.
- Antibacterial Screening : Another investigation focused on the antibacterial efficacy of various derivatives against MRSA, highlighting the importance of the thioether group in enhancing activity.
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing 7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
The synthesis typically involves multi-step reactions starting from simpler precursors. A common approach includes:
- Step 1: Formation of the triazolopyrimidine core via cyclization reactions under controlled temperatures (70–90°C) using solvents like dimethylformamide (DMF) or acetone .
- Step 2: Introduction of the 4-fluorobenzylthio group via nucleophilic substitution or thiol-alkylation reactions. Catalysts such as potassium carbonate or triethylamine are often employed to enhance reactivity .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Critical Parameters:
- Solvent polarity significantly impacts reaction kinetics and yield.
- Temperature control during cyclization minimizes side-product formation .
Q. How can researchers characterize the structural and chemical properties of this compound?
Methodological Approach:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions and confirms the triazolopyrimidine core. For example, the methyl group at position 3 appears as a singlet (~2.5 ppm in ¹H NMR) .
- 19F NMR verifies the presence and electronic environment of the fluorine atom .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .
- Infrared Spectroscopy (IR): Peaks at ~1600 cm⁻¹ (C=N stretching) and ~1100 cm⁻¹ (C-F stretching) validate functional groups .
Data Interpretation Tip: Compare spectral data with structurally analogous triazolopyrimidines to resolve ambiguities .
Q. What solvent systems and reaction conditions optimize yield and purity during synthesis?
- Preferred Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetone/water mixtures improve crystallization .
- Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates thioether bond formation .
- Temperature: Maintain 60–80°C during cyclization to balance reaction rate and by-product suppression .
Yield Optimization Table:
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | None | 80 | 65–70 |
| 2 | Acetone | K₂CO₃ | 60 | 75–80 |
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in biological systems?
The triazolopyrimidine core mimics purine bases, enabling competitive inhibition of enzymes like kinases or polymerases. For example:
- Enzyme Binding: The fluorobenzylthio group may occupy hydrophobic pockets in target proteins, while the triazole ring engages in π-π stacking with aromatic residues .
- In Vitro Validation: Conduct fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity to hypothesized targets (e.g., EGFR or DNA topoisomerases) .
Contradiction Alert: Discrepancies in IC₅₀ values across studies may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
SAR Strategies:
- Substituent Modification:
- Replace the 4-fluorobenzyl group with bulkier aryl groups (e.g., 3,4-dichlorophenyl) to enhance hydrophobic interactions .
- Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability .
- Core Alteration: Substitute the triazole ring with thiazole or oxadiazole to modulate electronic properties .
Experimental Workflow:
Synthesize derivatives via parallel combinatorial chemistry.
Screen against target enzymes/cell lines using high-throughput assays.
Analyze trends using computational tools (e.g., molecular docking) .
Q. How should researchers address contradictory data in biological activity studies?
Resolution Framework:
- Variable Control: Standardize assay conditions (e.g., pH, ionic strength, cell passage number) to minimize variability .
- Orthogonal Validation: Confirm activity using multiple methods (e.g., Western blotting alongside enzymatic assays) .
- Meta-Analysis: Pool data from independent studies to identify consensus trends, adjusting for confounding factors like solvent toxicity in cell-based assays .
Example Case: Discrepancies in cytotoxicity data may stem from differences in cell membrane permeability due to solvent carriers (e.g., DMSO vs. ethanol) .
Q. What analytical methods are critical for assessing purity and stability under storage conditions?
- HPLC-PDA: Monitor degradation products (e.g., oxidation of the thioether group) using a C18 column and acetonitrile/water mobile phase .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and compare chromatographic profiles to baseline .
- X-ray Crystallography: Resolve batch-to-batch polymorphic variations that may affect solubility .
Key Finding: The compound is stable at –20°C under inert gas (argon) for >6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
